![molecular formula C13H20N2O B1380138 Benzyl[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1487369-65-2](/img/structure/B1380138.png)
Benzyl[(4-methylmorpholin-2-yl)methyl]amine
Overview
Description
Benzyl[(4-methylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is also known by its IUPAC name N-benzyl (4-methyl-2-morpholinyl)methanamine .
Molecular Structure Analysis
The InChI code for Benzyl[(4-methylmorpholin-2-yl)methyl]amine is 1S/C13H20N2O/c1-15-7-8-16-13(11-15)10-14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Benzyl[(4-methylmorpholin-2-yl)methyl]amine is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Corrosion Inhibition
Studies have explored the efficiency of similar compounds as corrosion inhibitors for mild steel in acidic environments. These inhibitors, including some benzylidene derivatives, have shown good corrosion inhibition even at low concentrations. Their effectiveness is attributed to their adsorption on the steel surface, which follows Langmuir's isotherm, indicating a strong and efficient barrier against corrosion. The relationship between the inhibitors' efficiency and their molecular structures has been quantified, suggesting that certain structural features contribute significantly to their protective abilities (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Fluorescence Studies
The fluorescence properties of compounds containing similar structural motifs have been investigated, revealing interesting fluorescence effects that are influenced by molecular aggregation and the position of amino groups. These findings are crucial for the development of novel fluorescent materials for sensing and imaging applications. The study demonstrates that the secondary amine moiety significantly impacts fluorescence, suggesting potential applications in developing fluorescence-based sensors and bioimaging agents (Matwijczuk et al., 2018).
Antimicrobial and Antitubercular Activities
The synthesis and biological evaluation of triazine and pyrazole derivatives, bearing structural similarities to Benzyl[(4-methylmorpholin-2-yl)methyl]amine, have been reported. These compounds exhibited significant antimicrobial and antitubercular activities, highlighting their potential as leads for the development of new therapeutic agents. Such studies are essential for identifying novel drug candidates in the fight against resistant microbial strains (Deohate & Mulani, 2020).
Catalytic Applications
Research has been conducted on the catalytic properties of related compounds, particularly in the context of C–S coupling reactions. These studies have shown that certain benzylamine derivatives can be activated and used in stereospecific reactions to produce thioethers, thioacetates, and sulfones with high enantiomeric excess. This indicates potential applications in synthetic organic chemistry, especially for the synthesis of chiral compounds with high stereochemical fidelity (Jiang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-(4-methylmorpholin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-7-8-16-13(11-15)10-14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGXXVDOGKDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.